molecular formula C14H12KN2O2P B6422544 potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphinate CAS No. 474877-61-7

potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphinate

Cat. No.: B6422544
CAS No.: 474877-61-7
M. Wt: 310.33 g/mol
InChI Key: XLNFODKABUZNMH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphinate is a chemical compound with the molecular formula C14H12KN2O2P This compound is known for its unique structure, which includes a benzodiazole ring and a phosphinate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphinate typically involves the reaction of 1-methyl-1H-1,3-benzodiazole with phenylphosphinic acid in the presence of a potassium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is typically conducted at elevated temperatures to facilitate the formation of the phosphinate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinate group to a phosphine group.

    Substitution: The benzodiazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield phosphine oxides, while reduction can produce phosphines.

Scientific Research Applications

Potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphinate has a wide range of scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphinate involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes or receptors, modulating their activity. The phosphinate group can participate in coordination with metal ions, influencing catalytic processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphonate
  • Potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphine oxide

Uniqueness

Potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphinate is unique due to its specific combination of a benzodiazole ring and a phosphinate group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential as a ligand in coordination chemistry further distinguish it from similar compounds.

Properties

IUPAC Name

potassium;(1-methylbenzimidazol-2-yl)-phenylphosphinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N2O2P.K/c1-16-13-10-6-5-9-12(13)15-14(16)19(17,18)11-7-3-2-4-8-11;/h2-10H,1H3,(H,17,18);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNFODKABUZNMH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1P(=O)(C3=CC=CC=C3)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12KN2O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.